molecular formula C7H10N2 B12272097 1-cyclobutyl-1H-imidazole

1-cyclobutyl-1H-imidazole

Cat. No.: B12272097
M. Wt: 122.17 g/mol
InChI Key: PVPOSMUWPZUTHQ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a cyclobutyl group. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The cyclobutyl group adds unique properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclobutyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazoles.

Scientific Research Applications

1-Cyclobutyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-imidazole involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyclobutyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride
  • 1-Cyclopentyl-1H-imidazole-4-carboxylic acid hydrochloride
  • 1-(3-Methylbenzyl)-1H-imidazole-4-carboxylic acid hydrochloride

Comparison: 1-Cyclobutyl-1H-imidazole stands out due to the presence of the cyclobutyl group, which imparts unique steric and electronic properties. This makes it distinct from other imidazole derivatives, such as those with isobutyl or cyclopentyl groups, which may have different reactivity and biological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-cyclobutylimidazole

InChI

InChI=1S/C7H10N2/c1-2-7(3-1)9-5-4-8-6-9/h4-7H,1-3H2

InChI Key

PVPOSMUWPZUTHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=CN=C2

Origin of Product

United States

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